N-{2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-L-isoleucine
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Overview
Description
2-{2-[(3,4-DIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]PROPANAMIDO}-3-METHYLPENTANOIC ACID is a complex organic compound that belongs to the class of coumarin derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(3,4-DIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]PROPANAMIDO}-3-METHYLPENTANOIC ACID typically involves the reaction of 7-hydroxy-2H-chromen-2-one with appropriate reagents to introduce the desired functional groups. One common method involves the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with acyl chlorides in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-{2-[(3,4-DIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]PROPANAMIDO}-3-METHYLPENTANOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
2-{2-[(3,4-DIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]PROPANAMIDO}-3-METHYLPENTANOIC ACID has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-{2-[(3,4-DIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]PROPANAMIDO}-3-METHYLPENTANOIC ACID involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory processes or cancer cell proliferation . The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
Coumethoxystrobin: A strobilurin fungicide with a similar coumarin structure.
[2-(3,4-Dimethyl-2-oxo-2H-chromen-7-yloxy)-acetylamino]-acetic acid: Another coumarin derivative with similar functional groups.
2-[(3,4-Dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid: A related compound with a different acyl group.
Uniqueness
2-{2-[(3,4-DIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]PROPANAMIDO}-3-METHYLPENTANOIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C20H25NO6 |
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Molecular Weight |
375.4 g/mol |
IUPAC Name |
(2S,3R)-2-[2-(3,4-dimethyl-2-oxochromen-7-yl)oxypropanoylamino]-3-methylpentanoic acid |
InChI |
InChI=1S/C20H25NO6/c1-6-10(2)17(19(23)24)21-18(22)13(5)26-14-7-8-15-11(3)12(4)20(25)27-16(15)9-14/h7-10,13,17H,6H2,1-5H3,(H,21,22)(H,23,24)/t10-,13?,17+/m1/s1 |
InChI Key |
YSRBTLZFGKPIHV-UDJRPDEGSA-N |
Isomeric SMILES |
CC[C@@H](C)[C@@H](C(=O)O)NC(=O)C(C)OC1=CC2=C(C=C1)C(=C(C(=O)O2)C)C |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)C(C)OC1=CC2=C(C=C1)C(=C(C(=O)O2)C)C |
Origin of Product |
United States |
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